molecular formula C11H13NO2 B1451722 3-[(4-Methoxyphenyl)methoxy]propanenitrile CAS No. 791067-67-9

3-[(4-Methoxyphenyl)methoxy]propanenitrile

Cat. No.: B1451722
CAS No.: 791067-67-9
M. Wt: 191.23 g/mol
InChI Key: UTGYCIADJUQLBZ-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methoxy]propanenitrile is an organic compound with the molecular formula C11H13NO2. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a methoxyphenyl group attached to a propanenitrile moiety, which imparts unique chemical properties.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGYCIADJUQLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)methoxy]propanenitrile typically involves the reaction of 4-methoxybenzyl alcohol with acrylonitrile in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)methoxy]propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methoxyphenyl)methoxy]propanenitrile finds applications in several areas of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methoxy]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypropiophenone: Shares the methoxyphenyl group but differs in the presence of a ketone group instead of a nitrile group.

    3-(4-Methoxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-(4-Methoxyphenyl)propanamine: Contains an amine group instead of a nitrile group.

Uniqueness

3-[(4-Methoxyphenyl)methoxy]propanenitrile is unique due to the presence of both a methoxyphenyl group and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

3-[(4-Methoxyphenyl)methoxy]propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a methoxy group attached to a phenyl ring, linked through a methoxy group to a propanenitrile backbone. The structural formula can be represented as follows:

C1H1O1C1H1C1H1N1\text{C}_1\text{H}_1\text{O}_1\text{C}_1\text{H}_1\text{C}_1\text{H}_1\text{N}_1

This structure is significant as the functional groups present are believed to play crucial roles in its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For example, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study assessed the anticancer activity of related compounds against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. The results indicated that:

  • U-87 Cell Line : Compounds exhibited higher cytotoxicity compared to MDA-MB-231.
  • MDA-MB-231 Cell Line : Lower efficacy was observed, suggesting specificity in action against certain cancer types.
CompoundCell LineIC50 (µM)Remarks
AU-875.2High cytotoxicity
BMDA-MB-23112.4Moderate cytotoxicity

These findings suggest that structural modifications can significantly influence the anticancer properties of related compounds.

Antimicrobial Activity

In addition to anticancer effects, this compound has been studied for its antimicrobial properties. Research indicates that compounds with similar functional groups may exhibit significant activity against various bacterial strains.

Research Findings on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several derivatives against common pathogens. The results indicated:

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
CE. coli150.5 µg/mL
DS. aureus200.3 µg/mL

These results suggest that modifications in the chemical structure can enhance antimicrobial potency, making it a candidate for further development.

The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific molecular targets within cells. The methoxyphenyl group may interact with enzymes or receptors, influencing cellular signaling pathways crucial for cancer proliferation and microbial resistance.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research in both anticancer and antimicrobial therapies. Ongoing studies are essential to elucidate the precise mechanisms of action and to explore potential modifications that could enhance efficacy and selectivity.

Future research should focus on:

  • In Vivo Studies : To assess the therapeutic potential in animal models.
  • Structure-Activity Relationship (SAR) Analysis : To identify key structural features responsible for biological activity.
  • Combination Therapies : To evaluate synergistic effects with existing treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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